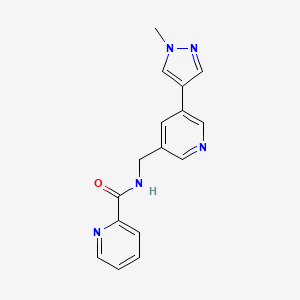

![molecular formula C11H10ClN3O2 B2951878 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 179486-47-6](/img/structure/B2951878.png)

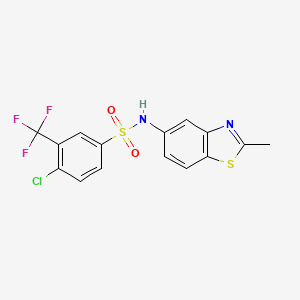

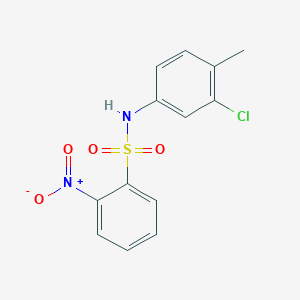

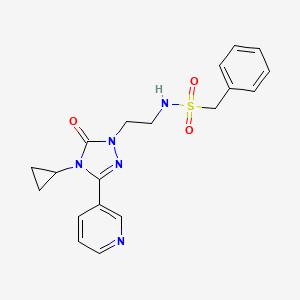

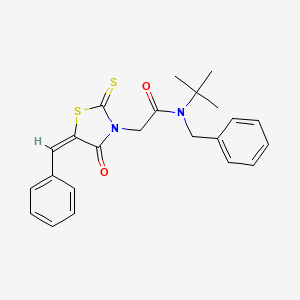

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Overview

Description

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-ACPT) is a heterocyclic compound that is a derivative of pyrimidine. It is a synthetic compound that has been used in a variety of scientific research and laboratory experiments. 6-ACPT has a wide range of applications, including in medicinal chemistry and drug discovery. It is also used as an intermediate in the synthesis of various compounds.

Scientific Research Applications

Antiviral Activity

- Scientific Field: Biological Research

- Application Summary: The compound has been reported as an antiviral agent . Specifically, it showed inhibitory activity against influenza A .

- Methods of Application: The compound was prepared as a derivative of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate .

- Results or Outcomes: The compound showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Antimicrobial Activity

- Scientific Field: Biological Research

- Application Summary: The compound has been investigated for its antimicrobial activity .

- Methods of Application: Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule .

- Results or Outcomes: The investigated molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins. The high affinity of the antibacterial protein was proved by its low binding energy (−7.97 kcal/mol) and a low inhibition constant value (1.43 µM) .

Antifungal Activity

- Scientific Field: Biological Research

- Application Summary: The compound has been used in the synthesis of derivatives with antifungal properties.

- Methods of Application: The compound was synthesized and evaluated against a spectrum of fungi.

- Results or Outcomes: The synthesized derivatives demonstrated antimicrobial properties against various fungi.

Antimalarial Activity

- Scientific Field: Biological Research

- Application Summary: The compound has been investigated for its antimalarial activity .

- Methods of Application: Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antimalarial function of the molecule .

- Results or Outcomes: The investigated molecule demonstrated a high affinity for binding within the active sites of antimalarial proteins .

Anticancer Activity

- Scientific Field: Biological Research

- Application Summary: The compound has been used in the synthesis of derivatives with anticancer properties .

- Methods of Application: The compound was synthesized and evaluated against a spectrum of cancer cell lines .

- Results or Outcomes: The synthesized derivatives demonstrated antiproliferative properties against various cancer cell lines .

Anti-Inflammatory Activity

- Scientific Field: Biological Research

- Application Summary: The compound has been used in the synthesis of derivatives with anti-inflammatory properties .

- Methods of Application: The compound was synthesized and evaluated for its anti-inflammatory properties .

- Results or Outcomes: The synthesized derivatives demonstrated anti-inflammatory properties .

properties

IUPAC Name |

6-amino-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c12-8-3-1-7(2-4-8)6-15-9(13)5-10(16)14-11(15)17/h1-5H,6,13H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWQNUBKCNLWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CC(=O)NC2=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

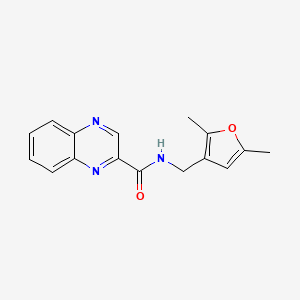

![5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B2951805.png)

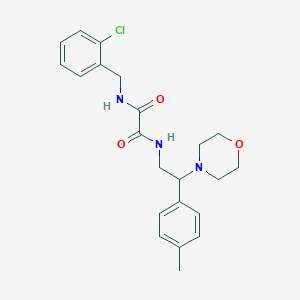

![6-[2-(2-Ethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951810.png)

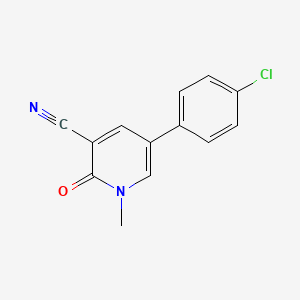

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2951811.png)

![ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2951812.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2951813.png)